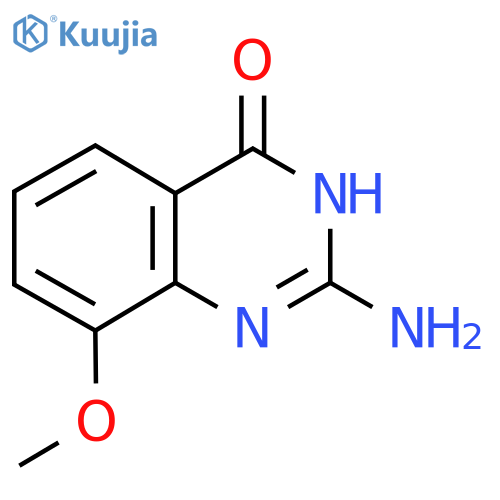

Cas no 169270-52-4 (2-amino-8-methoxy-3,4-dihydroquinazolin-4-one)

169270-52-4 structure

商品名:2-amino-8-methoxy-3,4-dihydroquinazolin-4-one

CAS番号:169270-52-4

MF:C9H9N3O2

メガワット:191.186661481857

MDL:MFCD28365951

CID:4612860

2-amino-8-methoxy-3,4-dihydroquinazolin-4-one 化学的及び物理的性質

名前と識別子

-

- 2-amino-8-methoxyquinazolin-4(3H)-one

- 4(3H)-Quinazolinone, 2-amino-8-methoxy-

- 2-Amino-8-methoxy-4(3h)-quinazolinone

- 2-amino-8-methoxy-3H-quinazolin-4-one

- 4(3H)quinazolinone,2-amino-8-methoxy-

- F15774

- 2-amino-8-methoxy-3,4-dihydroquinazolin-4-one

-

- MDL: MFCD28365951

- インチ: 1S/C9H9N3O2/c1-14-6-4-2-3-5-7(6)11-9(10)12-8(5)13/h2-4H,1H3,(H3,10,11,12,13)

- InChIKey: DBPBOXADXAQLHU-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=CC=CC2C(NC(N)=NC=21)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 277

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 76.7

2-amino-8-methoxy-3,4-dihydroquinazolin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0995232-5g |

2-amino-8-methoxyquinazolin-4(3H)-one |

169270-52-4 | 95% | 5g |

$2000 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0369-250MG |

2-amino-8-methoxy-3,4-dihydroquinazolin-4-one |

169270-52-4 | 95% | 250MG |

¥ 1,372.00 | 2023-04-14 | |

| Chemenu | CM211058-1g |

2-Amino-8-methoxyquinazolin-4(3H)-one |

169270-52-4 | 97% | 1g |

$*** | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0369-500MG |

2-amino-8-methoxy-3,4-dihydroquinazolin-4-one |

169270-52-4 | 95% | 500MG |

¥ 2,283.00 | 2023-04-14 | |

| Enamine | EN300-7413238-10.0g |

2-amino-8-methoxyquinazolin-4-ol |

169270-52-4 | 95.0% | 10.0g |

$2515.0 | 2025-02-20 | |

| A2B Chem LLC | AI38680-1g |

2-Amino-8-methoxyquinazolin-4(3h)-one |

169270-52-4 | 95% | 1g |

$854.00 | 2024-04-20 | |

| 1PlusChem | 1P00HZQW-50mg |

2-Amino-8-methoxyquinazolin-4(3h)-one |

169270-52-4 | 95% | 50mg |

$279.00 | 2024-06-19 | |

| Aaron | AR00HZZ8-500mg |

2-Amino-8-methoxyquinazolin-4(3H)-one |

169270-52-4 | 95% | 500mg |

$860.00 | 2025-02-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0369-5g |

2-amino-8-methoxy-3,4-dihydroquinazolin-4-one |

169270-52-4 | 95% | 5g |

¥10268.0 | 2024-04-23 | |

| Aaron | AR00HZZ8-10g |

2-Amino-8-methoxyquinazolin-4(3h)-one |

169270-52-4 | 95% | 10g |

$3484.00 | 2023-12-15 |

2-amino-8-methoxy-3,4-dihydroquinazolin-4-one 関連文献

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

169270-52-4 (2-amino-8-methoxy-3,4-dihydroquinazolin-4-one) 関連製品

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:169270-52-4)2-amino-8-methoxy-3,4-dihydroquinazolin-4-one

清らかである:99%

はかる:1g

価格 ($):475.0